molecular formula C17H12Cl2N2O2S B2629391 2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312941-32-5

2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2629391
CAS No.: 312941-32-5
M. Wt: 379.26
InChI Key: ZEOSNAHXLWZNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives, which could include “2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide”, is often achieved through the direct condensation of carboxylic acids and amines . This process is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Scientific Research Applications

Anticancer Activities

The compound and its derivatives have shown promising results in anticancer research. For instance, a series of substituted benzamides, related to the structure of the compound , were synthesized and evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives exhibited moderate to excellent anticancer activity, with certain compounds outperforming the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antifungal Properties

The compound's structure has been explored for its potential in antimicrobial and antifungal applications. Synthesized derivatives have been tested for their antifungal activity, with promising results against various fungal strains (Narayana et al., 2004). Additionally, some thiazole derivatives, closely related to the compound, have shown significant antimicrobial activity against a range of pathogens, indicating the potential for drug development in this area (Chawla, 2016).

Supramolecular Chemistry and Gelation

In the field of supramolecular chemistry, derivatives of the compound have been synthesized and investigated for their gelation behavior. The aim is to understand the role of methyl functionality and multiple non-covalent interactions in gelation, which is crucial for developing new materials with specific properties (Yadav & Ballabh, 2020).

Role in Synthesis of New Molecules

The structure of 2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a key component in the synthesis of a wide array of new molecules with potential biological activities. These synthesis studies are foundational for discovering new drugs and materials with varied applications (Mohamed, 2011).

Diuretic Activity

In the pharmaceutical sector, derivatives of the compound have been synthesized and assessed for their diuretic activity. This research is crucial for developing new medications that can aid in treating conditions like hypertension and edema (Yar & Ansari, 2009).

Properties

IUPAC Name

2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c1-23-15-5-3-2-4-12(15)14-9-24-17(20-14)21-16(22)11-7-6-10(18)8-13(11)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOSNAHXLWZNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.